molecular formula C10H10O5 B1619267 2-(3,4-dimethoxyphenyl)-2-oxoacetic acid CAS No. 4732-70-1

2-(3,4-dimethoxyphenyl)-2-oxoacetic acid

Cat. No.: B1619267
CAS No.: 4732-70-1
M. Wt: 210.18 g/mol
InChI Key: BMGOAOMKRNIFAM-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-oxoacetic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and an oxoacetic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxyphenyl)-2-oxoacetic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable oxidizing agent. One common method includes the use of potassium permanganate in an acidic medium to oxidize the aldehyde group to a carboxylic acid. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes using robust oxidizing agents like potassium permanganate or chromium trioxide. The reaction is typically conducted in a continuous flow reactor to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 2-(3,4-dimethoxyphenyl)-2-hydroxyacetic acid.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2-oxoacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,4-Dimethoxyphenylacetic acid: Shares the methoxy-substituted phenyl ring but differs in the acetic acid moiety.

Uniqueness: 2-(3,4-Dimethoxyphenyl)-2-oxoacetic acid is unique due to its oxoacetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogues .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGOAOMKRNIFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197103
Record name Glyoxylic acid, (3,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4732-70-1
Record name 3,4-Dimethoxyphenylglyoxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004732701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyoxylic acid, (3,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIMETHOXYPHENYLGLYOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86VGY3VW2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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